molecular formula C16H20ClN3O3S B1214929 N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide

N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide

Cat. No.: B1214929
M. Wt: 369.9 g/mol
InChI Key: UHLOVGKIEARANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tripamide involves several key steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Tripamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions include hydroxylated and dehydrogenated derivatives.

Scientific Research Applications

Tripamide has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of diuretic action and sodium-chloride cotransporter inhibition.

    Biology: Investigated for its effects on cellular ion transport and water balance.

    Medicine: Widely used in clinical trials to evaluate its efficacy in treating hypertension and edema.

    Industry: Employed in the development of new diuretic drugs and formulations

Mechanism of Action

Tripamide exerts its effects by inhibiting the thiazide-sensitive sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The molecular targets include the sodium-chloride cotransporter protein, and the pathways involved are related to ion transport and water balance .

Comparison with Similar Compounds

Tripamide is unique compared to other diuretics due to its specific inhibition of the thiazide-sensitive sodium-chloride cotransporter. Similar compounds include:

Tripamide’s uniqueness lies in its specific tricyclic structure, which contributes to its distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLOVGKIEARANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860965
Record name 4-Chloro-N-(octahydro-2H-4,7-methanoisoindol-2-yl)-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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